

Preclinical Pharmacokinetics of DL-071-IT (Afurololol)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DL 071IT

Cat. No.: B1670800

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DL-071-IT, chemically known as Afurololol Hydrochloride and more commonly referred to as Atenolol, is a selective beta-1 adrenergic receptor antagonist. Its primary pharmacological action is the blockade of beta-1 adrenergic receptors, predominantly found in cardiac tissue. This selective antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of DL-071-IT (hereafter referred to as Afurololol) in various animal models, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action. This information is crucial for the continued development and understanding of this compound for potential therapeutic applications.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Afurololol in preclinical animal models, including rats, dogs, and cats, following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Afurololol in Rats

| Parameter | Value | Route of Administration | Reference |
|-----------------------------|---|-------------------------|-----------|
| Half-life ($t_{1/2}$) | No significant change with age | IV & PO | [1] |
| Volume of Distribution (Vd) | Decreased in 24-month-old rats | IV | [1] |
| Clearance (CL) | Decreased in 24-month-old rats | IV | [1] |
| Area Under the Curve (AUC) | Significant increase in 24-month-old rats | PO | [1] |
| Bioavailability (F) | No significant change with age | PO | [1] |

Table 2: Pharmacokinetic Parameters of Afurolool in Dogs

| Parameter | Value | Route of Administration | Reference |
|----------------------------------|---|-------------------------|-----------|
| Half-life ($t_{1/2}$) | ~4.5 hours | IV (200 mg) | [2] |
| 5 - 6 hours | PO (400 mg) | [2] | |
| Volume of Distribution (Vd) | 160% of body weight (whole body) | IV (200 mg) | [2] |
| Urinary Recovery | 83% | IV (200 mg) | [2] |
| 65% | PO (400 mg) | [2] | |
| Peak Plasma Concentration (Cmax) | 17 µg/mL (solution), 15 µg/mL (tablet) | PO (400 mg) | [2] |
| Time to Peak (Tmax) | 1 - 2 hours | PO (400 mg) | [2] |
| Bioavailability (F) | High | PO | [3] |

Table 3: Pharmacokinetic Parameters of Afurolool in Cats

| Parameter | Value | Route of Administration | Reference |
|---|--------------------------------------|-------------------------|-----------|
| Half-life ($t_{1/2}$) | 3.44 ± 0.5 hours | IV (1 mg/kg) | [4] |
| 3.66 ± 0.39 hours | PO (3 mg/kg) | [4] | |
| Volume of Distribution (V _{dss}) | 1,088 ± 148 mL/kg | IV (1 mg/kg) | [4] |
| Systemic Clearance (CL) | 259 ± 72 mL/h/kg | IV (1 mg/kg) | [4] |
| Bioavailability (F) | 90 ± 9% | PO (3 mg/kg) | [3][4] |
| Peak Plasma Concentration (C _{max}) | 579 ± 212 ng/mL | PO (~1.1 mg/kg) | [5][6] |
| Trough Plasma Concentration | 258 ± 142 ng/mL (12 hours post-dose) | PO (~1.1 mg/kg) | [5][6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. The following sections outline the typical experimental designs employed in the assessment of Afurolool in animal models.

Animal Models

- Rats: Wistar rats of varying ages (3, 12, and 24 months old) have been used to study the effect of aging on the pharmacokinetics of Afurolool.[1]
- Dogs: Healthy dogs have been utilized in studies to determine single-dose and chronic-dosing pharmacokinetics.[2] Twenty healthy, purpose-bred young adult mixed-breed dogs were used in a study to evaluate the duration of β -adrenoceptor blockade.[7]
- Cats: Clinically normal, healthy cats have been used to determine the pharmacokinetic profile of Afurolool after both intravenous and oral administration.[4][8] Eleven healthy cats were used in a cross-over study comparing different oral formulations.[8]

Dosing and Administration

- Intravenous (IV):
 - Rats: A 15-minute intravenous infusion of 5 mg/kg S(-)-atenolol was administered.[9]
 - Dogs: A single intravenous dose of 200 mg was administered.[2]
 - Cats: A single intravenous dose of 1 mg/kg was administered.[4]
- Oral (PO):
 - Rats: Afurolol was administered orally to study age-related pharmacokinetic changes.[1]
 - Dogs: A single oral dose of 400 mg was given as a solution and as a clinical trial tablet.[2] Chronic oral dosing at 50, 100, and 200 mg/kg/day was also performed.[2] In another study, a dose of 1 mg/kg was given every 24 hours.[7]
 - Cats: A single oral dose of 3 mg/kg was administered.[4] In a separate study, cats were dosed twice daily with 12.5 mg of Afurolol for 7 days.[8] A median dose of 1.1 mg/kg every 12 hours was also investigated.[5][6]

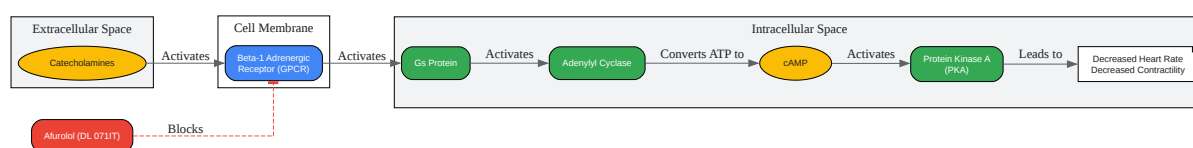
Sample Collection and Analysis

- Blood Sampling:
 - Serial blood samples were collected at various time points following drug administration to determine the plasma concentration-time profile of Afurolol.[2][4][9]
 - In cats, plasma was collected at 1, 2, 6, and 12 hours post-dosing.[8]
- Analytical Method:
 - Plasma concentrations of Afurolol were determined using high-performance liquid chromatography (HPLC).[4]

Mechanism of Action and Signaling Pathway

Afurolol is a cardioselective beta-1 adrenergic antagonist.[10] It competitively blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-1 receptors in the heart. This action inhibits the downstream signaling cascade, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[11]

The beta-1 adrenergic receptor is a G-protein-coupled receptor (GPCR) that signals through the Gs alpha subunit.[12] Antagonism of this receptor by Afurolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13] This, in turn, decreases the activity of protein kinase A (PKA), which is responsible for phosphorylating various intracellular proteins that regulate cardiac function.[13]

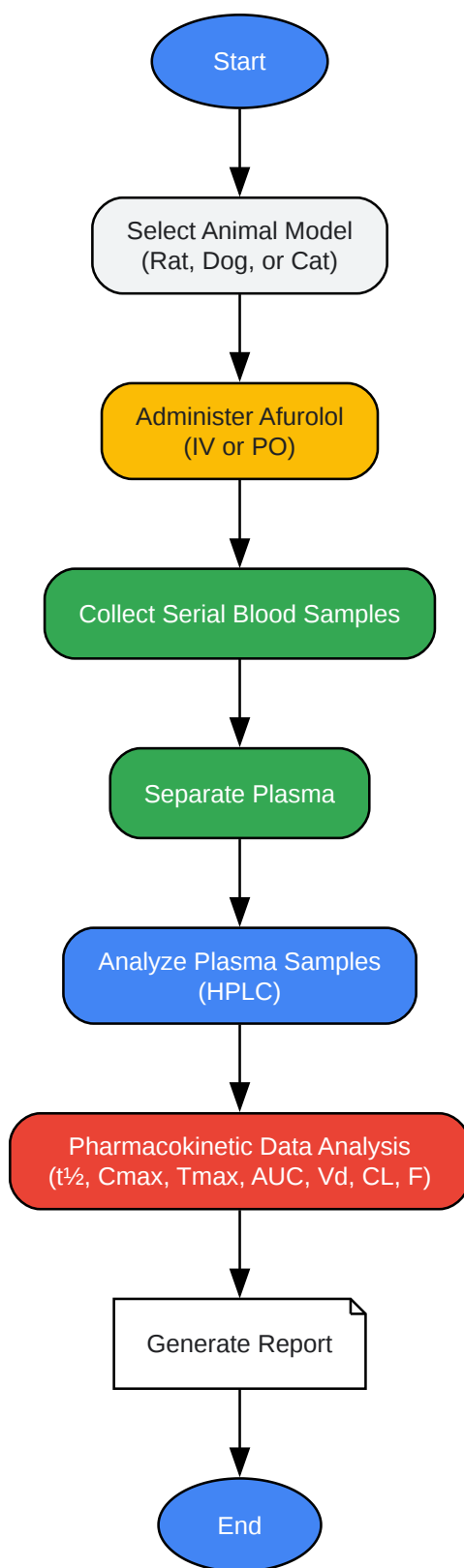


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Caption: Afurolol's antagonistic action on the beta-1 adrenergic receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Afurolol.



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Caption: Workflow for a preclinical pharmacokinetic study of Afurolool.

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- To cite this document: BenchChem. [Preclinical Pharmacokinetics of DL-071-IT (Afurolo)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670800#pharmacokinetics-of-dl-071it-in-preclinical-models]

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